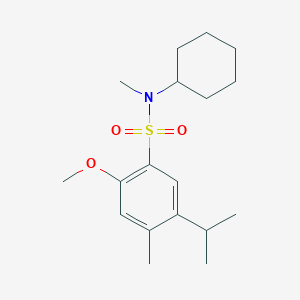

![molecular formula C14H11N3O4 B5729494 2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

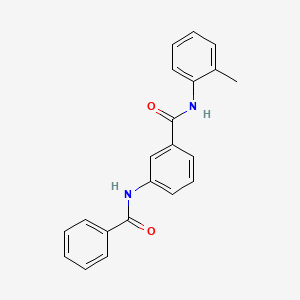

2-[(3-nitrobenzoyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

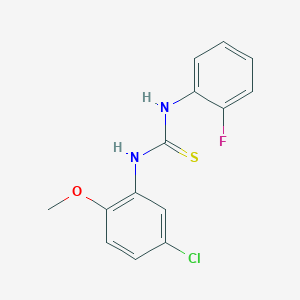

“2-[(3-nitrobenzoyl)amino]benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid. It appears as a white solid in powdered form and as colorless crystals in crystalline form .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-[(3-nitrobenzoyl)amino]benzamide” is similar to that of benzamide . The molecular formula is C21H15N5O8 .Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is direct condensation .科学的研究の応用

Anticancer Properties

2-[(3-nitrobenzoyl)amino]benzamide: has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s mechanism of action involves interfering with key cellular pathways, making it a subject of interest in cancer drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that 2-[(3-nitrobenzoyl)amino]benzamide may modulate inflammatory responses by targeting specific signaling pathways. Its anti-inflammatory properties make it relevant for drug discovery and therapeutic interventions .

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. Researchers are exploring how 2-[(3-nitrobenzoyl)amino]benzamide can enhance cellular defense mechanisms .

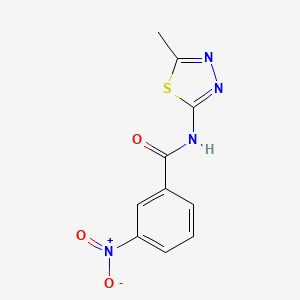

Photodynamic Therapy (PDT)

PDT is a non-invasive treatment for cancer and other conditions. It involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy abnormal cells2-[(3-nitrobenzoyl)amino]benzamide has been investigated as a potential photosensitizer due to its absorption properties in the visible light range .

Organic Synthesis and Medicinal Chemistry

Chemists utilize this compound in synthetic routes to create more complex molecules. Its unique structure allows for diverse modifications, making it valuable in designing novel drugs or functional materials. Medicinal chemists explore derivatives of 2-[(3-nitrobenzoyl)amino]benzamide for specific biological activities .

Biological Probes and Imaging Agents

Fluorescent derivatives of 2-[(3-nitrobenzoyl)amino]benzamide serve as valuable tools in cell biology and bioimaging. Researchers label cellular components with these probes to visualize specific processes, such as protein localization or receptor binding. Their use extends to studying cellular dynamics and disease mechanisms .

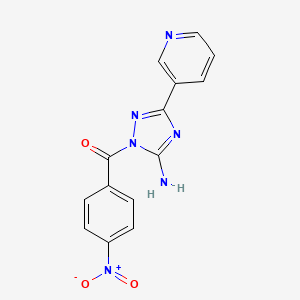

作用機序

Target of Action

The primary target of 2-[(3-nitrobenzoyl)amino]benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Mode of Action

It is believed to interact with its target, the glycogen phosphorylase, muscle form, leading to changes in the enzyme’s activity

Biochemical Pathways

The compound affects the glycogenolysis pathway by interacting with the Glycogen phosphorylase, muscle form

Result of Action

Given its target, it may influence the levels of glucose in the body by modulating glycogenolysis

特性

IUPAC Name |

2-[(3-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c15-13(18)11-6-1-2-7-12(11)16-14(19)9-4-3-5-10(8-9)17(20)21/h1-8H,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHDDECYHGSHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitrobenzoyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)

![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)